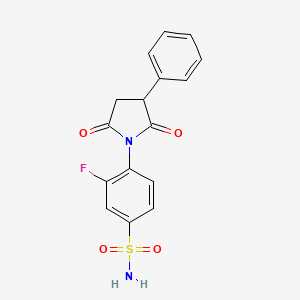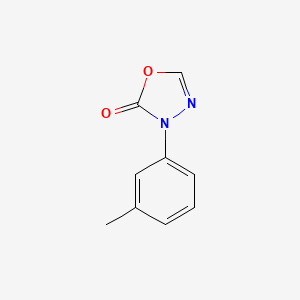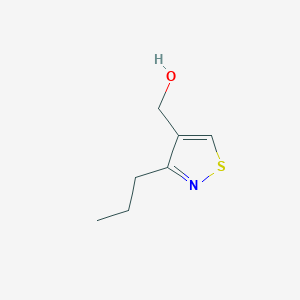
(3-Propylisothiazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Propylisothiazol-4-yl)methanol is an organic compound belonging to the isothiazole family. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. This particular compound features a propyl group attached to the third carbon and a methanol group attached to the fourth carbon of the isothiazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Propylisothiazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-propylthiourea with α-haloketones, followed by cyclization and subsequent reduction to yield the desired product.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert the methanol group to a methyl group.
Substitution: The compound can participate in substitution reactions, particularly at the methanol group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted isothiazoles.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structure.
Industry: Could be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of (3-Propylisothiazol-4-yl)methanol would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The isothiazole ring can engage in various interactions due to its electron-rich nature, potentially affecting molecular targets.
類似化合物との比較
- (3-Methylisothiazol-4-yl)methanol
- (3-Ethylisothiazol-4-yl)methanol
- (3-Butylisothiazol-4-yl)methanol
Comparison: (3-Propylisothiazol-4-yl)methanol is unique due to its specific propyl group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, ethyl, and butyl counterparts, the propyl group may confer different steric and electronic effects, making it suitable for distinct applications.
特性
分子式 |
C7H11NOS |
|---|---|
分子量 |
157.24 g/mol |
IUPAC名 |
(3-propyl-1,2-thiazol-4-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-2-3-7-6(4-9)5-10-8-7/h5,9H,2-4H2,1H3 |
InChIキー |
OVDCXRLJNPOFOX-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NSC=C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone](/img/structure/B12895690.png)

![Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine](/img/structure/B12895707.png)

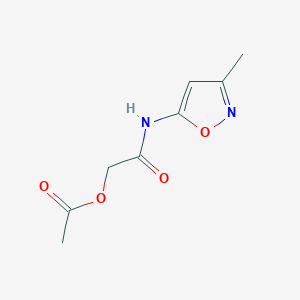
![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
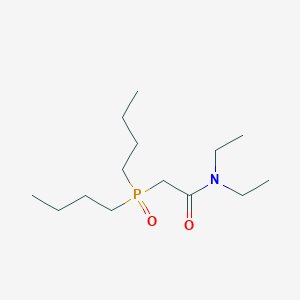
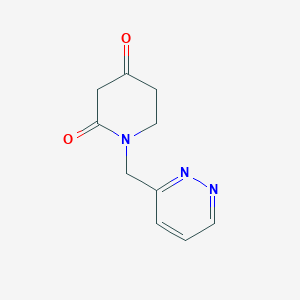
![Furo[3,2-g][1,2]benzoxazole](/img/structure/B12895729.png)
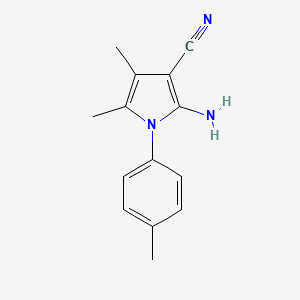
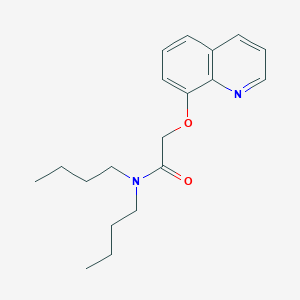
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)
